(7-Nitro-benzo[1,2,5]oxadiazol-4-yl)-m-tolyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Nitro-benzo[1,2,5]oxadiazol-4-yl)-m-tolyl-amine is a compound that belongs to the class of benzo[c][1,2,5]oxadiazoles. These compounds are known for their diverse pharmacological activities, including anticancer potential . The presence of the nitro group and the oxadiazole ring in its structure contributes to its stability and enhances its performance in various applications .
Preparation Methods
The synthesis of (7-Nitro-benzo[1,2,5]oxadiazol-4-yl)-m-tolyl-amine typically involves the formation of the oxadiazole ring through dehydrative cyclization of vicinal bisoximes at temperatures greater than 100°C . Industrial production methods may involve the use of aryltrifluoroboronate salts, which are subsequently hydrolyzed into corresponding boronic acid derivatives in the presence of silica .
Chemical Reactions Analysis
(7-Nitro-benzo[1,2,5]oxadiazol-4-yl)-m-tolyl-amine undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include dehydrating agents like 1,1′-carbonyldiimidazole (CDI) . The major products formed from these reactions depend on the specific substituents and conditions used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It has been studied for its potential as an anticancer agent targeting tumor hypoxia . Additionally, oxadiazole derivatives exhibit broad-spectrum agricultural biological activities, including antibacterial, antifungal, and nematocidal activities .
Mechanism of Action
The mechanism of action of (7-Nitro-benzo[1,2,5]oxadiazol-4-yl)-m-tolyl-amine involves its interaction with specific molecular targets and pathways. For instance, oxadiazole derivatives have been shown to possess various bioactivities, including antibacterial and antifungal activities, by targeting specific enzymes and pathways in pathogens .
Comparison with Similar Compounds
Similar compounds to (7-Nitro-benzo[1,2,5]oxadiazol-4-yl)-m-tolyl-amine include other oxadiazole derivatives such as 1,2,4-oxadiazole and 1,3,4-oxadiazole . These compounds share the oxadiazole ring structure but differ in the positions of the nitrogen and oxygen atoms, leading to variations in their properties and applications. For example, 1,2,4-oxadiazole derivatives have been studied for their potential as antibacterial agents .
Properties
IUPAC Name |
N-(3-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c1-8-3-2-4-9(7-8)14-10-5-6-11(17(18)19)13-12(10)15-20-16-13/h2-7,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AERMKZCGOZZNCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.